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Compound of Interest

Compound Name: BnO-PEG5-Boc

Cat. No.: B606036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-N-Boc-amino-15-

benzyloxy-4,7,10,13-tetraoxa-pentadecane (BnO-PEG5-Boc), a heterobifunctional

polyethylene glycol (PEG) linker crucial in the development of advanced therapeutics such as

Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway,

starting materials, detailed experimental protocols, and quantitative data to facilitate its

reproducible synthesis in a laboratory setting.

Overview of the Synthetic Pathway
The synthesis of BnO-PEG5-Boc is a multi-step process that begins with commercially

available starting materials. The overall strategy involves the mono-benzylation of

pentaethylene glycol to form the key intermediate, O-benzyl-pentaethylene glycol (BnO-PEG5-

OH). This intermediate is then converted to the corresponding amine (BnO-PEG5-NH2), which

is subsequently protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Two primary routes are presented for the conversion of the hydroxyl group of BnO-PEG5-OH to

the amine functionality: the Mitsunobu reaction followed by phthalimide deprotection (Gabriel

Synthesis) and direct conversion via mesylation and amination.
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The synthesis of BnO-PEG5-Boc requires the following key starting materials and reagents. It

is recommended to use reagents from reputable chemical suppliers and to purify solvents as

needed.
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Starting
Material/Reagent

Formula
Molecular Weight (
g/mol )

Supplier Examples

Pentaethylene Glycol C10H22O6 238.28 Sigma-Aldrich, TCI

Benzyl Bromide C7H7Br 171.03
Acros Organics, Alfa

Aesar

Sodium Hydride (60%

dispersion in mineral

oil)

NaH 24.00
Sigma-Aldrich, Strem

Chemicals

Tetrahydrofuran

(THF), anhydrous
C4H8O 72.11

Fisher Scientific, J.T.

Baker

Diethyl

Azodicarboxylate

(DEAD) or Diisopropyl

Azodicarboxylate

(DIAD)

C6H10N2O4 /

C8H14N2O4
174.15 / 202.21

Sigma-Aldrich, Combi-

Blocks

Triphenylphosphine C18H15P 262.29
Strem Chemicals,

Oakwood Chemical

Phthalimide C8H5NO2 147.13 Alfa Aesar, TCI

Hydrazine

monohydrate
H6N2O 50.06

Sigma-Aldrich, Acros

Organics

Methanesulfonyl

Chloride
CH3ClO2S 114.55

Oakwood Chemical,

TCI

Ammonia (7N in

Methanol)
NH3 17.03

Sigma-Aldrich, Fisher

Scientific

Di-tert-butyl

dicarbonate (Boc

Anhydride)

C10H18O5 218.25 TCI, Combi-Blocks

Triethylamine C6H15N 101.19
Fisher Scientific,

Sigma-Aldrich
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Dichloromethane

(DCM)
CH2Cl2 84.93

J.T. Baker, EMD

Millipore

Experimental Protocols
This section details the step-by-step procedures for the synthesis of BnO-PEG5-Boc.

Synthesis of O-Benzyl-pentaethylene glycol (BnO-PEG5-
OH)
This procedure utilizes the Williamson ether synthesis to mono-benzylate pentaethylene glycol.

Protocol:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen),

add a solution of pentaethylene glycol (1.0 equivalent) in anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford BnO-PEG5-OH as a colorless oil.

Synthesis of BnO-PEG5-amine (BnO-PEG5-NH2)
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Two effective methods for the conversion of the hydroxyl group to a primary amine are

presented below.

This two-step sequence involves the initial formation of a phthalimide intermediate, followed by

deprotection to yield the primary amine.

Step 1: Synthesis of N-(BnO-PEG5)-phthalimide

To a solution of BnO-PEG5-OH (1.0 equivalent), triphenylphosphine (1.5 equivalents), and

phthalimide (1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate

(DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[1]

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1]

Monitor the reaction progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield N-(BnO-PEG5)-

phthalimide.

Step 2: Synthesis of BnO-PEG5-amine

Dissolve the N-(BnO-PEG5)-phthalimide from the previous step in ethanol.

Add hydrazine monohydrate (10 equivalents) and heat the mixture to reflux for 4 hours.

Cool the reaction mixture to room temperature, which should result in the precipitation of

phthalhydrazide.

Filter the precipitate and wash with ethanol.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-

PEG5-amine as an oil.
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This two-step route involves the conversion of the alcohol to a good leaving group (mesylate)

followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of BnO-PEG5-OMs

Dissolve BnO-PEG5-OH (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous

dichloromethane (DCM) at 0 °C.

Add methanesulfonyl chloride (1.2 equivalents) dropwise.

Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain BnO-PEG5-OMs, which can often be used in the next step without further

purification.

Step 2: Synthesis of BnO-PEG5-amine

Dissolve the crude BnO-PEG5-OMs in a 7N solution of ammonia in methanol.

Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in dichloromethane and wash with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-

PEG5-amine.

Synthesis of BnO-PEG5-Boc
This final step involves the protection of the primary amine with a Boc group.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b606036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve BnO-PEG5-amine (1.0 equivalent) and triethylamine (1.5 equivalents) in

dichloromethane (DCM).

Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) to the solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate

solution, and brine.[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[2]

Purify the crude product by column chromatography on silica gel to afford BnO-PEG5-Boc
as a colorless oil.

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of BnO-PEG5-Boc.

Yields are representative and may vary depending on reaction scale and purity of reagents.
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Step Reaction
Reactant
s

Solvent
Reaction
Time

Temperat
ure (°C)

Typical
Yield (%)

1

Williamson

Ether

Synthesis

Pentaethyl

ene Glycol,

NaH,

Benzyl

Bromide

THF 12-16 h 0 to RT 60-75

2a
Mitsunobu

Reaction

BnO-

PEG5-OH,

PPh3,

Phthalimid

e,

DEAD/DIA

D

THF 6-8 h 0 to RT 70-85

2b

Gabriel

Deprotectio

n

N-(BnO-

PEG5)-

phthalimide

, Hydrazine

Ethanol 4 h Reflux 85-95

3a Mesylation

BnO-

PEG5-OH,

MsCl, Et3N

DCM 4 h 0 to RT
>95

(crude)

3b Amination

BnO-

PEG5-

OMs,

NH3/MeO

H

Methanol 48 h RT
60-70 (over

2 steps)

4
Boc

Protection

BnO-

PEG5-

NH2,

(Boc)2O,

Et3N

DCM 12-16 h RT 85-95

Visualized Synthesis Pathway
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The following diagrams illustrate the logical flow of the synthetic pathways described.
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 Williamson
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Caption: Overall synthetic scheme for BnO-PEG5-Boc.
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 Mitsunobu Reaction 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. organic-synthesis.com [organic-synthesis.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606036?utm_src=pdf-body-img
https://www.benchchem.com/product/b606036?utm_src=pdf-body
https://www.benchchem.com/product/b606036?utm_src=pdf-body-img
https://www.benchchem.com/product/b606036?utm_src=pdf-custom-synthesis
https://organic-synthesis.com/mitsunobu-reaction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of BnO-
PEG5-Boc]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606036#bno-peg5-boc-synthesis-starting-materials-
and-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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